molecular formula C11H11N3O2 B12831444 Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate

Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B12831444
M. Wt: 217.22 g/mol
InChI Key: POWGZXAOUYXHKJ-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl ester group at the 4-position and an aminophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isocyanoacetate in the presence of a base, such as sodium hydride, to form the imidazole ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a methyl ester group on the imidazole ring makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-(2-aminophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-6-14(7-13-9)10-5-3-2-4-8(10)12/h2-7H,12H2,1H3

InChI Key

POWGZXAOUYXHKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=CC=CC=C2N

Origin of Product

United States

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